molecular formula C8H6F2N2O B11757664 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol

2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol

Cat. No.: B11757664
M. Wt: 184.14 g/mol
InChI Key: DMRWFMNXMGXRCN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-benzo[d]imidazol-7-ol is a fluorinated benzimidazole derivative characterized by a hydroxyl (-OH) group at the 7-position and a difluoromethyl (-CF$_2$H) group at the 2-position of the benzimidazole core. The hydroxyl group may contribute to hydrogen bonding, influencing solubility and receptor interactions.

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

2-(difluoromethyl)-1H-benzimidazol-4-ol

InChI

InChI=1S/C8H6F2N2O/c9-7(10)8-11-4-2-1-3-5(13)6(4)12-8/h1-3,7,13H,(H,11,12)

InChI Key

DMRWFMNXMGXRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)C(F)F

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group at position 2 can participate in nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : In aqueous basic media, the difluoromethyl group may undergo partial defluorination, though this is less common due to the stability of C–F bonds.

  • Thiol Substitution : Reaction with thiols (e.g., p-toluenethiol) in dimethylformamide (DMF) at 80°C yields thioether derivatives. A similar reaction with 3a (a structural analog) achieved 69% yield under optimized conditions .

Table 1: Nucleophilic Substitution Conditions

NucleophileSolventTemperatureYieldSource
p-ToluenethiolDMF80°C69%
Water (basic)H2O/EtOH25°C<10%

Electrophilic Aromatic Substitution

The hydroxyl group at position 7 activates the aromatic ring for electrophilic substitution. Key reactions include:

  • Nitration : Directed by the hydroxyl group, nitration occurs preferentially at positions 5 or 6 of the benzoimidazole ring.

  • Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups at electron-rich positions.

Mechanistic Insight :
The hydroxyl group donates electron density via resonance, directing electrophiles to ortho/para positions relative to itself. The difluoromethyl group slightly deactivates the ring but does not override the hydroxyl’s directing effects .

Radical-Mediated Reactions

The difluoromethyl group participates in radical pathways, as demonstrated in decarboxylative coupling reactions:

  • Decarboxylative Coupling : Under oxidative conditions (e.g., (NH₄)₂S₂O₈ in DMSO), α,α-difluorophenylacetic acid analogs generate difluoroarylmethyl radicals. These radicals couple with benzoimidazole derivatives to form complex heterocycles (e.g., benzimidazo[2,1-a]isoquinolin-6(5H)-ones) in yields up to 89% .

Table 2: Radical Reaction Parameters

SubstrateOxidantSolventTemperatureYieldSource
α,α-Difluorophenylacetic acid(NH₄)₂S₂O₈DMSO80°C89%

Condensation and Cyclization

The hydroxyl group facilitates condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., indole-3-carboxaldehyde) in N,N-dimethylacetamide (DMAC) to form imine-linked derivatives. These reactions are critical for synthesizing antimicrobial agents .

  • Cyclization with Carboxylic Acids : α,α-Difluorophenylacetic acid undergoes radical cascade cyclization with benzoimidazoles to yield fused polycycles .

Example Reaction :
2-(Difluoromethyl)-1H-benzo[d]imidazol-7-ol + Indole-3-carboxaldehyde → 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative (MIC <1 µg/mL against Staphylococcus aureus) .

Oxidation-Reduction Reactions

  • Oxidation : The hydroxyl group resists oxidation under mild conditions but can form quinone-like structures with strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring, though the difluoromethyl group remains intact.

Functionalization of the Hydroxyl Group

  • Etherification : Reacts with alkyl halides (e.g., CH₃I) in basic media to form methoxy derivatives.

  • Esterification : Acetylation with acetic anhydride yields acetate esters, enhancing lipophilicity for drug-delivery applications .

Key Mechanistic Findings

  • Radical Pathways : Demonstrated via TEMPO quenching experiments, confirming radical intermediates in decarboxylative couplings .

  • Electronic Effects : The hydroxyl group’s resonance donation dominates over the difluoromethyl group’s electron withdrawal in directing electrophiles .

  • Biological Relevance : Derivatives exhibit potent antimicrobial activity (MIC <1 µg/mL against MRSA), linked to interactions with bacterial targets like FtsZ proteins .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Candida albicans. Research indicates that derivatives of benzimidazole structures, including 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol, exhibit potent activity with minimum inhibitory concentrations (MIC) below 1 µg/mL against certain pathogens .

1.2 Cancer Research

The compound's ability to modulate protein tyrosine phosphatases positions it as a potential candidate in cancer therapeutics. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumorigenesis, making 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol a subject of interest in drug development aimed at targeting specific cancer types .

1.3 Synthesis of Pharmaceutical Compounds

As a building block in organic synthesis, this compound facilitates the development of various pharmaceutical agents. Its difluoromethyl group enhances biological activity and lipophilicity, which are crucial for drug design . The versatility in synthetic routes allows for modifications that can lead to new therapeutic agents.

Material Science

2.1 Nonlinear Optical Properties

Recent studies have explored the nonlinear optical (NLO) properties of benzimidazole derivatives, including 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol. The compound's electronic structure suggests potential applications in photonic devices and materials with tailored optical characteristics .

2.2 Polymer Chemistry

The compound can be utilized in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it valuable for advanced material applications .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various benzimidazole derivativesSignificant activity against MRSA and C. albicans with MIC < 1 µg/mL
Cancer TherapeuticsInvestigated modulation of signaling pathwaysPotential inhibitor of protein tyrosine phosphatases relevant to cancer biology
Nonlinear Optical PropertiesAnalyzed electronic structure via DFTPromising NLO characteristics indicating utility in photonic applications

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Fluorinated Benzimidazoles

2-(4-Fluorophenyl)-1H-Benzo[d]imidazole
  • Structure : Fluorine substitution on the phenyl ring at the 2-position.
  • Properties : Demonstrates strong binding to the GABA-A receptor allosteric site, akin to zolpidem, suggesting central nervous system (CNS) activity .
  • Synthesis : Prepared via alkylation reactions with ethyl bromoacetate, yielding regioisomeric mixtures (e.g., compounds 4 and 5 in ).
  • Key Difference : The 4-fluorophenyl group enhances receptor specificity but lacks the hydroxyl group, reducing solubility compared to 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol.
7-Fluoro-1H-Benzo[d]imidazole-2-carbaldehyde
  • Structure : Fluorine at the 7-position and an aldehyde group at the 2-position.
  • Properties : Molecular weight 164.14 g/mol; CAS 615568-96-2. The aldehyde group enables further derivatization, unlike the stable difluoromethyl group in the target compound .

Chlorinated Derivatives

2-Chloro-7-fluoro-1H-Benzo[d]imidazole
  • Structure : Chlorine at the 2-position and fluorine at the 7-position.
  • Properties: High structural similarity (0.82) to the target compound .
  • Applications : Used as a precursor in antiviral and anticancer agents due to halogenated benzimidazoles’ bioactivity .
2-Chloro-1-(4-fluorobenzyl)-1H-Benzo[d]imidazole
  • Structure : Chlorine at the 2-position and a fluorobenzyl group at N1.
  • Synthesis : Achieved via benzylation with 3,4-dichlorobenzyl chloride (21% yield) .
  • Key Difference : The fluorobenzyl group improves membrane permeability but introduces steric hindrance absent in the target compound.

Nitro- and Trifluoromethyl-Substituted Analogues

2-Fluoro-6-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid
  • Structure: Nitro (-NO$2$) and trifluoromethyl (-CF$3$) groups.
  • Properties : High melting point (291.9°C) due to strong intermolecular interactions; used in materials science for thermal stability .
  • Key Difference : The nitro group increases oxidative instability, whereas the difluoromethyl group in the target compound offers better metabolic resistance.
2-[1-Ethyl-7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic Acid
  • Structure : Ethyl group at N1, nitro, and trifluoromethyl substituents.
  • Applications : Predicted antimicrobial activity due to the trifluoromethyl group’s electronegativity.

Sulfur-Containing Derivatives

2-(2-(Benzylthio)-1H-Benzo[d]imidazol-1-yl) Acetic Acid
  • Structure : Benzylthio (-S-benzyl) group at the 2-position.
  • Properties : Enhanced solubility in polar solvents due to the thioether group; biological activities (e.g., enzyme inhibition) documented in PubChem .
  • Key Difference : Sulfur atoms may confer toxicity risks, whereas fluorine substituents are generally safer in pharmaceuticals.

Biological Activity

2-(Difluoromethyl)-1H-benzo[d]imidazol-7-ol is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The difluoromethyl group enhances the compound's electronic properties, which may influence its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H7F2N3O
  • Molecular Weight : Approximately 201.17 g/mol
  • Structure : The compound features a benzimidazole ring with a hydroxyl group at the 7-position and a difluoromethyl group at the 2-position.

Biological Activity Overview

The biological activity of 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol has been explored in various studies, revealing its potential as an antimicrobial agent and a modulator of enzymatic activity.

Antimicrobial Activity

Research indicates that compounds with difluoromethyl substitutions often exhibit enhanced antimicrobial properties. Specifically, 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol has shown effectiveness against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Candida albicans< 20 µg/mL

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

The mechanism underlying the antimicrobial activity of 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol involves interactions with microbial enzymes. Molecular docking studies have identified potential targets such as:

  • (p)ppGpp synthetases/hydrolases
  • FtsZ proteins
  • Pyruvate kinases

These targets are crucial in bacterial cell division and metabolism, indicating that the compound may disrupt essential cellular processes in pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzimidazole derivatives, providing insight into the potential applications of 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol.

  • Antimicrobial Efficacy : A study reported that derivatives of benzimidazole exhibited significant activity against Staphylococcus aureus and Candida albicans, with some compounds achieving MIC values below 1 µg/mL .
  • Enzyme Inhibition : Another research highlighted that benzimidazole derivatives could inhibit protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways related to cancer. This suggests that 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol may play a role in cancer therapy by modulating these pathways .
  • Molecular Docking Studies : Computational studies have shown promising binding affinities of this compound to target proteins involved in microbial resistance, indicating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves condensation reactions between substituted benzimidazole precursors and difluoromethylating agents. For example, derivatives of 1H-benzo[d]imidazole are synthesized via multi-step protocols, including cyclization under acidic conditions (e.g., using polyphosphoric acid) or transition metal-catalyzed cross-coupling reactions . Optimization focuses on solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., nano SiO₂ for improved yields and sustainability) . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol derivatives?

  • Answer:

  • 1H/13C NMR: The difluoromethyl group (-CF₂H) shows characteristic splitting patterns (e.g., doublets or triplets) due to coupling with fluorine atoms. For instance, the -CF₂H proton typically appears as a triplet near δ 6.0–6.5 ppm (J ≈ 55 Hz) . Aromatic protons in the benzimidazole core resonate between δ 7.0–8.5 ppm, with splitting dependent on substituents.
  • HRMS: High-resolution mass spectrometry confirms molecular weight with <5 ppm error. For example, a derivative with molecular formula C₁₃H₁₀F₂N₂O exhibits an [M+H]+ peak at m/z 247.0784 .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol derivatives?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and compute frontier molecular orbitals (HOMO/LUMO). These predict electrophilic/nucleophilic sites and charge distribution. For example, the electron-withdrawing difluoromethyl group lowers HOMO energy, reducing reactivity toward electrophiles. Solvent effects are modeled using polarizable continuum models (PCM), and reaction pathways (e.g., dopamine oxidation catalyzed by Cu complexes) are simulated to identify transition states .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. To address this:

  • Metabolic Profiling: Use liver microsomes or cytochrome P450 assays to identify degradation products .
  • Dosage Adjustment: Optimize dosing regimens based on bioavailability studies (e.g., plasma half-life).
  • Structural Modifications: Introduce substituents (e.g., -OCH₃ or halogens) to enhance stability. For instance, 4-chloro derivatives show improved antimicrobial activity against S. aureus compared to unsubstituted analogs .

Q. How does substituent variation at the benzimidazole core influence biological activity and binding affinity?

  • Answer: Substituents modulate lipophilicity, hydrogen bonding, and steric effects. For example:

  • Antimicrobial Activity: 2-(4-(Difluoromethyl)phenyl)-1-phenyl derivatives exhibit enhanced activity due to increased hydrophobicity, enabling membrane penetration .
  • Enzyme Inhibition: Bulky groups (e.g., biphenyl) improve EGFR binding by occupying hydrophobic pockets, as shown in molecular docking studies . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent parameters (e.g., Hammett σ) with IC₅₀ values .

Methodological Considerations

Q. What challenges arise in purifying 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol derivatives, and how are they addressed?

  • Answer: Challenges include low solubility in common solvents and co-elution of byproducts. Solutions:

  • Chromatography: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) for crystal formation .
  • Salt Formation: Convert free bases to salts (e.g., TFA or hydrochloride) for improved crystallinity .

Q. How are molecular docking studies designed to evaluate the interaction of this compound with biological targets?

  • Answer:

  • Target Selection: Prioritize enzymes with known benzimidazole affinity (e.g., EGFR or microbial topoisomerases).
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with optimized force fields.
  • Validation: Compare docking poses with crystallographic data (e.g., PDB ID: 1M17 for EGFR). Results show hydrogen bonds between the difluoromethyl group and active-site residues (e.g., Thr766) .

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